Product packaging for Dicerandrol B(Cat. No.:)

Dicerandrol B

Cat. No.: B1250993
M. Wt: 708.7 g/mol
InChI Key: ZPEWXLLVRGMQRM-NKSNWBLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dicerandrol B is a natural antitumor agent classified as a dimeric tetrahydroxanthone. It is sourced from endophytic fungi of the Phomopsis genus, such as Phomopsis longicolla and Phomopsis sp. found in specific plants . This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, showing particular promise in cervical cancer research . The primary research value of this compound lies in its ability to induce apoptosis in human cervical cancer HeLa cells. Studies have identified a dual mechanism of action, involving the induction of endoplasmic reticulum (ER) stress and the initiation of mitochondrial damage . On a molecular level, treatment with this compound leads to the upregulation of key ER stress markers like GRP78, an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and the cleavage of PARP, a hallmark of apoptosis . Furthermore, its activity is associated with a notable increase in intracellular reactive oxygen species (ROS), which can be attenuated by the antioxidant N-acetyl-l-cysteine . This compound is part of a broader class of bioactive fungal dimeric xanthones that are under investigation for their anticancer properties through various novel mechanisms . While its most detailed mechanism is established in cervical cancer models, related compounds like Dicerandrol C have also shown efficacy in suppressing proliferation and inducing apoptosis in other cancer types, such as hepatocellular carcinoma, by attenuating the Wnt/β-catenin signaling pathway . In addition to its anticancer potential, this compound has also exhibited antimicrobial properties . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H36O15 B1250993 Dicerandrol B

Properties

Molecular Formula

C36H36O15

Molecular Weight

708.7 g/mol

IUPAC Name

[(3R,4R,4aR)-7-[(5R,6R,10aR)-5-acetyloxy-1,9-dihydroxy-10a-(hydroxymethyl)-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate

InChI

InChI=1S/C36H36O15/c1-14-10-21(41)27-31(45)25-23(50-35(27,12-37)33(14)48-17(4)39)8-6-19(29(25)43)20-7-9-24-26(30(20)44)32(46)28-22(42)11-15(2)34(49-18(5)40)36(28,51-24)13-47-16(3)38/h6-9,14-15,33-34,37,43-46H,10-13H2,1-5H3/t14-,15-,33-,34-,35+,36+/m1/s1

InChI Key

ZPEWXLLVRGMQRM-NKSNWBLISA-N

Isomeric SMILES

C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@@]6([C@@H]([C@@H](CC(=O)C6=C5O)C)OC(=O)C)COC(=O)C)O)O[C@@]2([C@@H]1OC(=O)C)CO)O

Canonical SMILES

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)OC(=O)C)COC(=O)C)O)OC2(C1OC(=O)C)CO)O

Synonyms

dicerandrol B

Origin of Product

United States

Origin, Isolation, and Bioproduction of Dicerandrol B

Natural Source Identification and Ecological Context

The primary natural sources of Dicerandrol B are endophytic fungi isolated from a variety of host organisms and associated ecosystems. frontiersin.orgnih.govdovepress.comnih.govnih.govnih.govresearchgate.netnih.govmdpi.comsemanticscholar.orgnih.govnih.govtamu.edumdpi.commdpi.comsemanticscholar.orgscielo.br The compound is a dimeric tetrahydroxanthone derivative. acs.orgebi.ac.ukresearchgate.net

Endophytic Fungal Isolates as Producers of this compound

Several genera of endophytic fungi have been identified as producers of this compound. These include Phomopsis, Penicillium, Diaporthe, and Paecilomyces. frontiersin.orgnih.govdovepress.comnih.govnih.govnih.govresearchgate.netnih.govmdpi.comsemanticscholar.orgnih.govnih.govtamu.edumdpi.commdpi.comsemanticscholar.orgscielo.brnih.govresearchgate.netwu.ac.th

The genus Phomopsis is a significant producer of this compound. Phomopsis longicolla is notably recognized for the initial isolation of this compound, along with Dicerandrol A and C. frontiersin.orgacs.orgerpublications.comdovepress.comtamu.edumdpi.comscielo.brebi.ac.ukresearchgate.netnih.gov Another strain, Phomopsis longicolla S1B4, isolated from a plant sample in South Korea, has also been reported to produce this compound. frontiersin.orgtamu.edumdpi.com Additionally, Phomopsis sp. strains, such as HNY29-2B isolated from the mangrove plant Acanthus ilicifolius, have been found to yield this compound. mdpi.comsemanticscholar.orgmdpi.comresearchgate.net

While Phomopsis is a primary source, this compound has also been reported in the genus Penicillium. nih.gov Research has indicated that xanthones, including this compound, can be isolated from Penicillium sp. nih.govdovepress.com

The genus Diaporthe, which includes species that were previously classified as Phomopsis (anamorphs), is also a source of this compound. semanticscholar.orgpensoft.net Diaporthe sp. SYSU-MS4722, isolated from an ascidian in the South China Sea, has been found to produce this compound along with other dimeric xanthones. nih.govsemanticscholar.orgmdpi.com Diaporthe phaseolorum FS431, a fungus isolated from deep-sea sediment, has also yielded this compound. nih.gov Furthermore, a strain of Diaporthe sp. (CY-5188) isolated from Chinese mangrove endophytes was found to produce this compound. nih.gov

More recently, this compound has been isolated from the genus Paecilomyces. Paecilomyces sp. EJC01.1, an endophytic fungus isolated from Schnella splendens, has been reported to produce this compound, along with phomoxanthone A and phomoxanthone B. researchgate.netnih.govresearchgate.netnih.govmdpi.comnih.govresearchgate.net This represents the first reported occurrence of phomoxanthone dimers, including this compound, from the genus Paecilomyces. mdpi.comnih.gov

Table 1: Endophytic Fungal Producers of this compound

Fungal GenusSpecific Isolate (if specified)Host Organism / SourceEcosystem / Location
PhomopsisPhomopsis longicollaDicerandra frutescensCentral Florida, USA frontiersin.orgacs.orgerpublications.comdovepress.comtamu.eduebi.ac.ukresearchgate.netnih.gov
PhomopsisPhomopsis longicolla S1B4Plant sampleHadong-gun, Kyungnam Province, South Korea frontiersin.orgtamu.edumdpi.com
PhomopsisPhomopsis longicolla strain C81Bostrychia radicans (red seaweed)Not specified frontiersin.orgtamu.edu
PhomopsisPhomopsis sp. HNY29-2BAcanthus ilicifolius (mangrove)South China Sea, Hainan province, China mdpi.comsemanticscholar.orgmdpi.comresearchgate.net
PenicilliumNot specifiedNot specifiedNot specified nih.gov
PenicilliumPenicillium sp.Not specifiedCosta Rica nih.govdovepress.com
DiaportheDiaporthe sp. SYSU-MS4722AscidianBay of Da'ao, Guangdong Province, China nih.govsemanticscholar.orgmdpi.com
DiaportheDiaporthe phaseolorum FS431Deep-sea sedimentIndian Ocean nih.gov
DiaportheDiaporthe sp. CY-5188Mangrove endophyteChina nih.gov
PaecilomycesPaecilomyces sp. EJC01.1Schnella splendensAmazon, Brazil researchgate.netnih.govresearchgate.netnih.govmdpi.comnih.govresearchgate.net
Diaporthe Genus (e.g., Diaporthe sp. SYSU-MS4722, Diaporthe phaseolorum)

Host Organisms and Associated Ecosystems (e.g., Dicerandra frutescens, mangrove plants, red seaweed, ascidians, Schnella splendens)

This compound-producing fungi have been isolated from a diverse range of host organisms and their associated ecosystems. The endangered mint Dicerandra frutescens is a key host, from which Phomopsis longicolla was first isolated and found to produce dicerandrols A, B, and C. frontiersin.orgacs.orgerpublications.comdovepress.comtamu.eduebi.ac.ukresearchgate.netnih.govplantaedb.com This plant is native to the unique Lake Wales Ridge habitat in central Florida. acs.orgplantaedb.com

Mangrove plants and their associated ecosystems are also significant sources. Endophytic fungi from mangroves, such as Phomopsis sp. HNY29-2B from Acanthus ilicifolius, have yielded this compound. mdpi.comsemanticscholar.orgmdpi.comresearchgate.net Additionally, a Diaporthe sp. strain producing this compound was isolated from Chinese mangrove endophytes. nih.gov

Marine organisms, including red seaweed (Bostrychia radicans) and ascidians, have also been identified as hosts for this compound-producing fungi. Phomopsis longicolla strain C81 from red seaweed has been reported to produce Dicerandrol C, a related compound, and other Phomopsis strains from red seaweed are known to produce dicerandrols. frontiersin.orgtamu.edu Diaporthe sp. SYSU-MS4722, isolated from an ascidian, is another marine-derived fungal source of this compound. nih.govsemanticscholar.orgmdpi.com

The plant Schnella splendens, found in the Amazon, hosts Paecilomyces sp. EJC01.1, which produces this compound. researchgate.netnih.govresearchgate.netnih.govmdpi.comnih.govresearchgate.net Deep-sea sediment has also been a source, with Diaporthe phaseolorum FS431 isolated from the Indian Ocean producing the compound. nih.gov

Table 2: Host Organisms and Ecosystems Associated with this compound Production

Host Organism / SourceEcosystem / HabitatAssociated Fungal Genus (Examples)
Dicerandra frutescensTerrestrial (Scrub)Phomopsis frontiersin.orgacs.orgerpublications.comdovepress.comtamu.eduebi.ac.ukresearchgate.netnih.govplantaedb.com
Acanthus ilicifoliusMangrovePhomopsis mdpi.comsemanticscholar.orgmdpi.comresearchgate.net
Mangrove endophytesMangroveDiaporthe nih.gov
Bostrychia radicansMarine (Red seaweed)Phomopsis frontiersin.orgtamu.edu
AscidianMarineDiaporthe nih.govsemanticscholar.orgmdpi.com
Schnella splendensTerrestrial (Amazon)Paecilomyces researchgate.netnih.govresearchgate.netnih.govmdpi.comnih.govresearchgate.net
Deep-sea sedimentMarineDiaporthe nih.gov
Plant sample (South Korea)TerrestrialPhomopsis frontiersin.orgtamu.edumdpi.com

Methodologies for Isolation and Purification

The isolation and purification of this compound from fungal cultures typically involve a combination of extraction and chromatographic techniques, often guided by bioassays to track the compound's presence.

Bioassay-Guided Fractionation Protocols

Bioassay-guided fractionation is a strategy where the crude extract is sequentially separated into fractions, and each fraction is tested for a specific biological activity. dergipark.org.trfrontiersin.orgnih.gov This process helps in pinpointing the fractions containing the target compound, even before its chemical structure is fully elucidated. For this compound, this approach was instrumental in its initial discovery from Phomopsis longicolla. nih.govresearchgate.netebi.ac.uk The organic extract from the fungal culture is subjected to fractionation, and the resulting fractions are assessed for the desired activity, guiding further separation steps. nih.govresearchgate.netdergipark.org.tr

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of this compound from complex fungal extracts. These techniques exploit the differential distribution of compounds between a stationary phase and a mobile phase. mdpi.comksu.edu.saresearchgate.netneu.edu.tr While specific details regarding the exact chromatographic protocols used solely for this compound isolation are often embedded within broader studies of fungal metabolites, general techniques applicable to compounds like this compound include:

Column Chromatography: This involves packing a stationary phase in a column and eluting compounds with a mobile phase. nih.govksu.edu.saneu.edu.tr Different types of stationary phases (e.g., silica (B1680970) gel, reversed-phase materials) and mobile phase systems are employed based on the polarity and chemical properties of the target compound and the complexity of the mixture.

Thin-Layer Chromatography (TLC): A planar chromatographic technique used for monitoring fractions and preliminary separation. nih.gov

High-Performance Liquid Chromatography (HPLC): A widely used technique for high-resolution separation and purification. frontiersin.orgmdpi.comneu.edu.trmdpi.com Both analytical and preparative HPLC can be utilized. HPLC coupled with detectors like UV-Vis or mass spectrometry (LC-MS) is crucial for identifying and characterizing the isolated compounds. frontiersin.orgmdpi.commdpi.com

The choice of specific chromatographic parameters, such as the stationary phase, mobile phase composition, and elution gradient, is optimized to achieve effective separation of this compound from other co-extracted metabolites.

Strategies for Optimized Bioproduction

Optimizing the bioproduction of secondary metabolites like this compound from fungi involves manipulating the culture conditions and potentially the fungal epigenome.

Fungal Fermentation Optimization

Fungal fermentation is the primary method for producing this compound. Optimization of fermentation conditions aims to maximize the yield of the target metabolite. tftak.eumdpi.com Key parameters that can be adjusted include:

Culture Medium Composition: The type and concentration of nutrients (e.g., carbon sources, nitrogen sources, trace elements) can significantly influence secondary metabolite production. tftak.eu

Physical Parameters: Temperature, pH, aeration, and incubation time are critical factors that need to be optimized for the specific fungal strain and metabolite. tftak.eumdpi.com

Fermentation Type: Both submerged fermentation (in liquid medium) and solid-state fermentation (on solid substrates) can be employed, with the choice depending on the fungal species and the desired metabolite. tftak.eu

While specific detailed fermentation protocols optimized solely for this compound production are not extensively detailed in the provided search results, general principles of fungal fermentation optimization are applied to enhance the yield of secondary metabolites from producing strains like Phomopsis longicolla. tftak.eumdpi.com

Chemical Epigenetic Modulation of Secondary Metabolite Production

Fungal genomes contain many silent or cryptic biosynthetic gene clusters that are not expressed under standard laboratory conditions. nih.govsemanticscholar.orgmdpi.com Chemical epigenetic modulation is a strategy to activate these silent gene clusters and induce the production of a wider range of secondary metabolites, including potentially increasing the yield of known compounds like this compound or revealing novel analogs. nih.govsemanticscholar.orgmdpi.comnih.govresearchgate.net

This approach involves treating fungal cultures with small-molecule epigenetic modifiers, such as inhibitors of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). nih.govmdpi.comnih.govresearchgate.net These modifiers can alter chromatin structure, making previously inaccessible genes available for transcription. nih.govnih.gov

Studies have shown that applying epigenetic modifiers like valproic acid and sodium butyrate (B1204436) can influence the secondary metabolite profile of Phomopsis longicolla, the original source of dicerandrols. nih.govresearchgate.net While the direct effect on this compound yield specifically is not quantified in the provided snippets, the principle suggests that this methodology holds potential for optimizing or diversifying the production of dicerandrols and related compounds. nih.govresearchgate.net

Structural Elucidation and Chemo Systematic Characterization of Dicerandrol B

Advanced Spectroscopic Methods for Structure Determination

Spectroscopic methods play a crucial role in the identification and structural elucidation of natural products like Dicerandrol B.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the connectivity and relative stereochemistry of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable in the structural elucidation of this compound. Analysis of 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provides information about the types of protons and carbons present and their chemical environments. acs.orgnih.govrsc.orghmdb.ca The chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum offer insights into the neighboring atoms and the flexibility of the molecule. The ¹³C NMR spectrum reveals the different carbon environments within the structure.

Two-dimensional NMR techniques provide more detailed connectivity information. Correlated Spectroscopy (COSY) identifies coupled protons. rsc.orgmdpi.com Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. rsc.org Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons separated by two or three bonds, which is particularly useful for establishing the carbon skeleton and the positions of substituents. rsc.orgmdpi.comresearchgate.net The application of these NMR techniques has been crucial in piecing together the two tetrahydroxanthone units that form the dimer this compound and assigning the positions of hydroxyl, acetyl, and methyl groups. acs.orgmdpi.com

Mass Spectrometry (MS, ESI-MS, HRFABMS, LC/MS)

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in the determination of its molecular formula and structural fragments. Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) are commonly used techniques for analyzing natural products like dicerandrols. dovepress.comresearchgate.netnih.govmdpi.comacs.orgnih.gov ESI-MS is a soft ionization technique that typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻), providing the molecular weight. cabidigitallibrary.org HRFABMS offers high mass accuracy, which is essential for determining the elemental composition of the molecule. mdpi.comacs.org Liquid Chromatography-Mass Spectrometry (LC/MS) couples chromatographic separation with mass analysis, allowing for the analysis of complex mixtures and the identification of individual components based on their mass-to-charge ratio and fragmentation. researchgate.net The mass spectral data of this compound confirm its dimeric nature and provide the molecular formula, C₃₆H₃₆O₁₅, with a molecular mass of 708.7 g/mol . nih.govcabidigitallibrary.org

Stereochemical Assignment and Conformational Analysis

This compound possesses multiple stereocenters and a biaryl linkage, leading to complex stereochemistry and conformational possibilities.

Determination of Absolute Configuration

The determination of the absolute configuration (R or S) at each stereocenter is crucial for a complete structural description of a chiral molecule. libretexts.orgnist.gov For natural products, this is often achieved through a combination of experimental techniques and computational methods. While relative stereochemistry can sometimes be inferred from NMR data, especially using NOESY experiments which indicate spatial proximity between protons, determining absolute configuration typically requires methods sensitive to chirality, such as X-ray crystallography with anomalous dispersion (if a suitable crystal can be obtained) or chiroptical spectroscopy combined with quantum chemical calculations. acs.orgsci-hub.ru As mentioned earlier, TDDFT-ECD calculations have been used to determine the absolute configurations of dicerandrols B and C. rsc.org Total synthesis of an enantiomer can also confirm absolute configuration. researchgate.net

Analysis of Biaryl Rotational Isomerism

This compound is a biaryl compound, meaning it consists of two aromatic rings connected by a single bond. nih.gov Rotation around this biaryl bond can be restricted due to steric hindrance from substituents in the ortho positions, leading to the existence of atropisomers. rsc.orgnih.gov Atropisomers are stereoisomers that can be interconverted only by rotation about a single bond, where the barrier to rotation is high enough to allow for their isolation. nih.gov The presence and interconversion of these rotational isomers can influence the spectroscopic properties and biological activity of the molecule. Analysis of biaryl rotational isomerism typically involves dynamic NMR studies at different temperatures to determine the energy barrier to rotation. The search results indicate that dimeric xanthones, including dicerandrols, exhibit this feature of restricted rotation around the biaryl linkage. rsc.org One study mentions that a synthesized dimer related to dicerandrol C was obtained as a mixture of rotamers due to hindered rotation around the biaryl axis caused by a protecting group. researchgate.net

Comparative Structural Analysis with Related Xanthone (B1684191) Dimers and Phomoxanthones

This compound belongs to the phomoxanthone family, a group of dimeric tetrahydroxanthones predominantly isolated from Phomopsis species. wikipedia.orgnih.gov This family includes other notable compounds such as phomoxanthone A, phomoxanthone B, and dicerandrol C, among others like dicerandrol A, deacetylphomoxanthone B, and penexanthone A. mdpi.comwikipedia.orghmdb.casemanticscholar.org The core structural motif of these compounds consists of two tetrahydroxanthone units linked together. wikipedia.orgnih.gov

A key point of structural variation among these dimeric xanthones lies in the position of the biaryl linkage between the two monomeric units. Phomoxanthone A is characterized by a symmetrical 4,4'-linkage. nih.gov In contrast, phomoxanthone B features an asymmetrical 2,4'-linkage. wikipedia.orgnih.gov this compound, along with dicerandrol C, is defined by a symmetrical 2,2'-biaryl linkage between the two tetrahydroxanthone monomers. rsc.orgdovepress.comresearchgate.netnih.gov

Beyond the linkage point, these compounds also differ in their substitution patterns, particularly regarding hydroxylation and acetylation. For instance, phomoxanthone A, phomoxanthone B, and dicerandrol C are described as homodimers of diacetylated tetrahydroxanthones, with the primary structural difference being the linkage position. wikipedia.orgdovepress.comnih.gov this compound also possesses acetoxy groups, specifically at C-5 and C-5', and an (acetyloxy)methyl group at C-10a, along with hydroxy groups at C-1, C-1', C-8, and C-8', a hydroxymethyl group at C-10a', and methyl groups at C-6 and C-6' and oxo groups at C-9 and C-9'. naturalproducts.net While dicerandrol C also has a 2,2'-linkage, variations in the acetylation pattern or other substituents differentiate it from this compound. rsc.orgresearchgate.net

Another related class of dimeric xanthones is the secalonic acids. Phomoxanthone analogues, including this compound, share structural similarities with secalonic acids but differ notably in the substituents at the C-10a (and C-10a') positions and the acetylation status of the C-5 (and C-5') hydroxyl moieties. wikipedia.orghmdb.ca In phomoxanthones, the carboxymethyl substituents found at C-10a/C-10a' in secalonic acids are replaced by hydroxymethyl or acetoxymethyl groups, and the C-5/C-5' hydroxyls are acetylated. wikipedia.orghmdb.ca These subtle yet significant structural variations contribute to the distinct chemical and potentially biological profiles observed within the xanthone dimer family.

Data Table: Comparative Structural Features

CompoundDimer LinkageKey Substituent Differences (vs. This compound)PubChem CID
This compound2,2'-10055578
Phomoxanthone A4,4'Different biaryl linkage position. May differ in specific acetylation/hydroxylation pattern compared to this compound's detailed substitution.10033008
Phomoxanthone B2,4'Different biaryl linkage position. May differ in specific acetylation/hydroxylation pattern compared to this compound's detailed substitution.10033009
Dicerandrol C2,2'Same biaryl linkage position as this compound, but differs in acetylation/hydroxylation pattern.11093875
Secalonic AcidsVariedCarboxymethyl groups at C-10a/C-10a' (vs. hydroxymethyl/acetoxymethyl in phomoxanthones); C-5/C-5' hydroxyls not acetylated (vs. acetylated in phomoxanthones).-

Note: The specific differences in acetylation/hydroxylation between this compound and other phomoxanthones like A, B, and C, beyond the linkage point, require detailed comparison of their full structures which were not exhaustively provided for all in the snippets. The table highlights the primary distinguishing features based on available information.

Biosynthesis of Dicerandrol B and Congeners

Polyketide Biosynthetic Pathways in Fungi

Fungal polyketides are a diverse group of secondary metabolites synthesized through the iterative condensation of acetyl-CoA and malonyl-CoA extender units. This process is catalyzed by polyketide synthases (PKSs).

Role of Polyketide Synthases (PKS)

Polyketide synthases are large multi-domain enzymes responsible for assembling the carbon backbone of polyketides. Fungal PKSs are typically iterative, meaning a single enzyme or complex performs multiple cycles of condensation, reduction, and cyclization. The specific type of PKS (e.g., non-reducing, partially reducing, or fully reducing) and the arrangement of its catalytic domains determine the structure of the resulting linear or partially folded polyketide chain. This nascent polyketide chain then undergoes further modifications, such as cyclization, aromatization, and tailoring reactions, to form diverse polycyclic structures, including xanthones.

Identification of Biosynthetic Precursors (e.g., Anthraquinones, Monomeric Xanthone (B1684191) Units)

While the precise early steps leading directly to the monomeric tetrahydroxanthone units of Dicerandrol B are not explicitly detailed in the search results, related dimeric fungal metabolites, such as xanthomegnin, viopurpurin, and vioxanthin, are known to be synthesized from polyketides. researchgate.netplos.orgsemanticscholar.org Anthraquinones are common fungal polyketides and serve as precursors to various complex structures. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgphytomolecules.comnih.govnih.govnih.govbadd-cao.netnih.govnih.govresearchgate.netresearchgate.net Examples of relevant anthraquinones include emodin (B1671224), physcion (B1677767) (parietin), chrysophanol, fallacinol, and fallacinal. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgphytomolecules.comnih.govnih.govnih.govbadd-cao.netnih.govnih.govresearchgate.netresearchgate.netwikipedia.orgwikidata.orglipidmaps.orgwikipedia.orgherts.ac.uk It is plausible that monomeric xanthone units, derived from the cyclization and modification of a polyketide chain, serve as the direct precursors that undergo dimerization to form this compound and its congeners. Dicerandrol C, a congener of this compound, is described as a homodimer of two identical diacetylated tetrahydroxanthones. wikipedia.org

Enzymatic Mechanisms of Dimerization

The formation of dimeric xanthones like this compound involves the coupling of two monomeric units. This dimerization is a crucial step that is likely enzyme-catalyzed, ensuring regioselectivity and stereoselectivity.

Regioselective Biaryl C-C Bond Formation

This compound is characterized by a biaryl linkage between the two tetrahydroxanthone monomers at the 2,2'-positions. nih.govwikipedia.org The formation of specific carbon-carbon bonds between aromatic or arylic rings is a key step in the biosynthesis of many natural products. Enzymatic biaryl coupling reactions are known to be highly regioselective, meaning the enzyme controls precisely which carbons on each monomer are joined. This regioselectivity is essential for forming the correct dimeric structure, distinguishing this compound from isomers linked at different positions, such as phomoxanthone A (linked at 4,4') or phomoxanthone B (linked at 2,4'). wikipedia.org While the specific enzymes responsible for the 2,2'-coupling in this compound biosynthesis are not detailed in the search results, oxidoreductases are commonly involved in phenolic coupling reactions that lead to biaryl bonds in natural product biosynthesis.

Stereoselective Coupling Processes

This compound possesses multiple stereocenters, and its specific biological activity is often linked to its defined stereochemistry. nih.gov The enzymatic dimerization process is expected to be stereoselective, leading to the formation of specific enantiomers or diastereomers. Enzymes involved in coupling reactions can control the relative and absolute configuration of the newly formed stereocenters or existing stereocenters in the monomers during the coupling process. Dicerandrol C, for instance, has a defined stereochemistry indicated by its IUPAC name including R and S designations. wikipedia.orgnih.gov The stereoselective nature of the dimerization is a hallmark of enzyme-catalyzed biosynthesis, ensuring the production of a single, biologically active isomer rather than a mixture of possible stereoisomers.

Proposed Biosynthetic Cascade for this compound

Based on the understanding of fungal polyketide biosynthesis and the structure of this compound and related dimeric xanthones, a proposed biosynthetic cascade can be outlined. This cascade would likely begin with the assembly of a polyketide chain by a specific PKS. This chain would then undergo cyclization and modification, including hydroxylation, O-methylation, and acetylation, to form the monomeric tetrahydroxanthone units. These monomeric units, likely in an activated form, would then be substrates for an enzymatic dimerization step, specifically catalyzing the regioselective formation of the 2,2'-biaryl bond. This coupling would also be stereoselective, establishing the correct configuration of the stereocenters in the dimer. Further tailoring modifications, such as additional hydroxylations or acetylations, could occur before or after the dimerization step to yield the final structure of this compound and its congeners. While a detailed step-by-step enzymatic pathway for this compound specifically is not available in the provided information, the general principles of fungal dimeric xanthone biosynthesis involving PKS activity, monomer formation from polyketide precursors (possibly via anthraquinones), and enzyme-catalyzed regioselective and stereoselective dimerization provide a framework for understanding its likely biosynthetic route.

Genetic Insights into Biosynthetic Gene Clusters

The biosynthesis of complex natural products like this compound and its congeners in fungi is typically orchestrated by specialized gene clusters. These biosynthetic gene clusters (BGCs) encode the necessary enzymes, regulatory proteins, and transporters required for the production of the secondary metabolite. While research specifically detailing the BGC for this compound in Phomopsis longicolla is ongoing, insights into the genetic basis of dimeric xanthone biosynthesis have been significantly advanced through studies on related fungal species and their analogous pathways.

This compound belongs to the structural class of dimeric tetrahydroxanthones, which are related to ergochromes and secalonic acids. nih.govwikipedia.orgmetabolomicsworkbench.org Studies on the biosynthesis of other dimeric xanthones, such as the cryptosporioptides produced by Cryptosporiopsis sp. 8999, have provided a valuable genetic blueprint. wikipedia.orgnih.gov Genomic sequencing of Cryptosporiopsis sp. 8999 led to the identification of a dimeric xanthone (dmx) BGC responsible for cryptosporioptide production. wikipedia.orgrsc.org Bioinformatic analysis comparing the genomes of fungi known to produce related xanthones, including ergochromes, has facilitated the annotation of conserved biosynthetic genes and the proposal of a general biosynthetic scheme for fungal dimeric xanthones. wikipedia.orgnih.gov

Key enzymatic steps in dimeric xanthone biosynthesis, and likely relevant to this compound, involve polyketide synthases (PKSs) and enzymes for modification and dimerization. Fungal xanthones, being polyketide derivatives, are synthesized via polyketide pathways. wikipedia.orgeasychem.orgfishersci.ca Highly reducing PKSs (hrPKS) are implicated in the formation of the monomeric xanthone units. For instance, the biosynthesis of cryptosporioptides B and C involves a hrPKS and an acyl carboxylase responsible for incorporating an unusual ethylmalonate subunit. wikipedia.orgnih.gov

The critical dimerization step, linking two monomeric xanthone units, is often catalyzed by specific enzymes. In the Cryptosporiopsis dmx cluster, gene disruption experiments identified dmxR5, encoding a cytochrome P450 oxygenase, as essential for this dimerization. wikipedia.orgnih.gov The absence of a functional dmxR5 gene resulted in the accumulation of monomeric xanthones. wikipedia.orgnih.gov Other enzymes within these BGCs are responsible for tailoring steps such as hydroxylation, methylation, and acetylation, which contribute to the structural diversity of dicerandrols and related congeners. For example, dmxR6 in the Cryptosporiopsis cluster, a Baeyer–Villiger monooxygenase, is involved in the oxidative ring-opening of precursors like chrysophanol, which is a known precursor in related pathways. nih.govuni.lu

Comparative genomic studies reveal that BGCs for dimeric xanthones share homologs of genes involved in the synthesis of common precursors like emodin and chrysophanol. nih.gov The presence or absence of specific tailoring enzymes encoded within the BGCs dictates the final structure and complexity of the dimeric xanthone produced. Understanding the genetic architecture and enzymatic functions within these BGCs is crucial for elucidating the complete biosynthetic pathway of this compound and for potential biotechnological applications, such as enhancing production or generating novel analogs through genetic engineering.

Detailed research findings on specific genes and their functions within characterized dimeric xanthone BGCs provide a model for understanding the biosynthesis of this compound.

Gene/EnzymePutative Function in Dimeric Xanthone BiosynthesisRelevance to this compound (Inferred)Source Organism (Studied)
hrPKSSynthesis of monomeric xanthone unitsLikely involved in forming the dicerandrol monomerCryptosporiopsis sp. 8999 wikipedia.orgnih.gov
Acyl carboxylaseIncorporation of specific subunits (e.g., ethylmalonate)Potentially involved in monomer modificationCryptosporiopsis sp. 8999 wikipedia.orgnih.gov
dmxR5 (Cytochrome P450 oxygenase)Catalyzes dimerization of monomeric unitsHighly probable catalyst for dicerandrol dimerizationCryptosporiopsis sp. 8999 wikipedia.orgnih.govrsc.org
dmxR6 (Baeyer–Villiger monooxygenase)Oxidative ring-opening of precursors (e.g., chrysophanol)Involved in modifying xanthone backbone precursorsCryptosporiopsis sp. 8999 nih.gov
Homologs of emodin/chrysophanol synthesis genesProduction of early anthraquinone (B42736) precursorsProvide the basic scaffold for xanthone formationCryptosporiopsis sp. 8999 nih.gov

These findings highlight the conserved enzymatic logic within fungal dimeric xanthone BGCs, suggesting that similar classes of enzymes are likely involved in the biosynthesis of this compound in Phomopsis longicolla. Further research is needed to fully characterize the specific BGC and enzymatic machinery dedicated to this compound production.

Molecular and Cellular Pharmacology of Dicerandrol B

Antineoplastic and Cytotoxic Activities in Preclinical Models

Preclinical research has focused on evaluating the ability of Dicerandrol B to inhibit the growth and survival of cancer cells.

Inhibition of Cancer Cell Viability and Proliferation

Studies have shown that this compound can significantly inhibit the viability and proliferation of cancer cells across different tissue types. nih.govdovepress.comnih.gov

Activity Spectrum Across Various Cancer Cell Lines

This compound has demonstrated cytotoxic activity against a range of human cancer cell lines. These include, but are not limited to:

Cervical cancer (HeLa) nih.govdovepress.comnih.govresearchgate.net

Colon cancer (HCT-116) nih.govdovepress.comresearchgate.net

Lung cancer (A549, Calu-3) nih.govdovepress.comresearchgate.net

Breast cancer (MDA-MB-435) nih.govdovepress.comresearchgate.net

Gastric cancer (MGC803) nih.gov

Hepatocellular carcinoma (Huh-7) researchgate.net

While showing significant inhibition in cancer cell lines, this compound has been reported to have less marked cytotoxic effects on normal human mammary epithelial cells (MCF10A). nih.gov

Dose- and Time-Dependent Efficacy

The inhibitory effect of this compound on cancer cell viability is both dose- and time-dependent. For instance, in HeLa cervical cancer cells, increasing concentrations of this compound and longer incubation times lead to a more significant reduction in cell viability. nih.gov

The half-maximal inhibitory concentration (IC50) values for this compound in HeLa cells were reported as 7.13 µg/mL after 24 hours, 3.00 µg/mL after 48 hours, and 1.84 µg/mL after 96 hours of incubation. nih.gov

Interactive Table: IC50 Values of this compound in HeLa Cells

Cell LineIncubation TimeIC50 (µg/mL)
HeLa24 hours7.13
HeLa48 hours3.00
HeLa96 hours1.84

This compound has also been shown to induce G2/M cell cycle arrest in HeLa cells in a dose-dependent manner. nih.govdovepress.comnih.govresearchgate.net

Mechanistic Induction of Apoptosis

Research indicates that this compound induces apoptosis in cancer cells through multiple pathways, primarily involving endoplasmic reticulum stress and mitochondrial dysfunction. nih.govdovepress.comnih.govresearchgate.net

Endoplasmic Reticulum Stress (ERS) Pathway Activation

This compound has been found to induce apoptosis in HeLa cells through the activation of the endoplasmic reticulum stress pathway. nih.govdovepress.comnih.gov ERS can be triggered by the accumulation of unfolded or misfolded proteins in the ER lumen. mdpi.com The cell activates the unfolded protein response (UPR) to cope with ERS. mdpi.com However, prolonged or severe ERS can lead to the induction of apoptosis. nih.govdovepress.com

Key indicators of ERS pathway activation observed upon treatment with this compound include a dose-dependent increase in the expression levels of GRP78 and ubiquitin in HeLa cells. nih.govdovepress.com GRP78 is a major ER chaperone that plays a role in the UPR, while the accumulation of ubiquitinated proteins suggests an increase in misfolded proteins within the ER. nih.govdovepress.com

Mitochondrial-Mediated Apoptotic Pathway Engagement

In addition to ERS, this compound also activates the mitochondrial apoptotic pathway in cancer cells. nih.govdovepress.comnih.govresearchgate.net This pathway is a crucial mediator of apoptosis. nih.govdovepress.com

Evidence for the engagement of the mitochondrial pathway includes:

Modulation of Bax/Bcl-2 Ratio: this compound treatment leads to a dose-dependent increase in the ratio of Bax to Bcl-2 proteins in HeLa cells. nih.govdovepress.comnih.gov Bax is a pro-apoptotic protein, while Bcl-2 is an anti-apoptotic protein. An increased Bax/Bcl-2 ratio favors the induction of apoptosis. nih.govdovepress.com

PARP Cleavage: this compound increases the levels of cleaved PARP (poly (ADP-ribose) polymerase). nih.govdovepress.comnih.gov PARP is a nuclear enzyme involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis. nih.govdovepress.com

ROS Production: this compound increases the production of reactive oxygen species (ROS) in HeLa cells. nih.govdovepress.comnih.gov ROS can activate and translocate Bax to the outer mitochondrial membrane, leading to changes in mitochondrial membrane permeability and the release of apoptogenic factors. nih.govdovepress.com

These findings collectively suggest that this compound induces apoptosis in cancer cells by simultaneously activating both the endoplasmic reticulum stress and mitochondrial apoptotic pathways. nih.govdovepress.comnih.gov

Generation of Reactive Oxygen Species (ROS)

Studies have indicated that this compound can induce the production of reactive oxygen species (ROS) in cancer cells. Increased ROS levels can contribute to cellular damage and the induction of apoptosis. Research in cervical cancer HeLa cells treated with this compound showed an increase in ROS production. nih.gov This effect was attenuated by treatment with the antioxidant N-acetyl-L-cysteine (NAC). nih.gov The generation of ROS is a common mechanism by which various anti-cancer agents exert their effects, leading to oxidative stress and cellular dysfunction. researchgate.netfrontiersin.org

Potential Involvement of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is frequently constitutively activated in various cancers and plays a role in cell survival, proliferation, and resistance to apoptosis. plos.org Some studies suggest a potential involvement of STAT3 signaling in the apoptotic mechanisms induced by natural antitumor agents, including this compound. researchgate.netindexcopernicus.com While the precise interaction between this compound and STAT3 signaling requires further detailed investigation, the implication of this pathway suggests a possible mechanism by which this compound may exert its anti-cancer effects. researchgate.netindexcopernicus.com Aberrant STAT3 activation can protect cells from cytotoxic drug responses. plos.org

Cell Cycle Progression Modulation

Modulation of the cell cycle is a critical strategy in cancer therapy to inhibit uncontrolled cell proliferation. This compound has been shown to affect cell cycle progression in cancer cells. nih.govresearchgate.netdovepress.com

Induction of G2/M Phase Arrest

Multiple studies have reported that this compound induces cell cycle arrest at the G2/M phase in cervical cancer HeLa cells. nih.govresearchgate.netdovepress.com This arrest prevents cells from entering mitosis, thereby inhibiting their division and proliferation. Flow cytometry analysis of HeLa cells treated with this compound demonstrated a significant increase in the percentage of cells in the G2/M phase in a dose-dependent manner. nih.govdovepress.com For instance, treatment with 3 µg/mL of this compound for 24 hours resulted in a substantial increase in the G2/M population compared to control cells. nih.gov

Below is a representative data table illustrating the effect of this compound on cell cycle distribution in HeLa cells:

Treatment Concentration (µg/mL)G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)Data not available in snippets17.91 (Decrease observed) nih.govData not available in snippets
3Data not available in snippets17.91 (Decrease observed) nih.gov67.24 (Significant increase) nih.gov
5Data not available in snippetsData not available in snippetsSignificant increase nih.govdovepress.com

Note: Data extracted from snippet nih.gov and dovepress.com. Specific percentages for all phases and concentrations were not uniformly available across snippets.

Regulation of Key Cell Cycle Regulators (e.g., MKi-67, UBE2S)

The induction of G2/M phase arrest by this compound is associated with the modulation of key proteins involved in cell cycle regulation. Research in HeLa cells showed that this compound treatment led to a dose-dependent increase in the expression level of MKi-67 (marker of proliferation Ki67) and a significant dose-dependent decrease in the expression level of UBE2S (ubiquitin conjugating enzyme E2S). nih.govdovepress.com MKi-67 is present during all active phases of the cell cycle (G1, S, G2, and mitosis), while UBE2S is involved in promoting efficient degradation of proteins by the anaphase-promoting complex (APC/C) and regulating mitotic progression. dovepress.comnih.gov The observed changes in MKi-67 and UBE2S expression levels further support the mechanism of this compound in inducing G2/M cell cycle arrest. nih.govdovepress.com

Identification of Molecular Targets and Ligand-Protein Interactions (e.g., Protein Tyrosine Phosphatases like SHP1, Wnt/β-catenin signaling pathway)

Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action. While direct ligand-protein interaction studies specifically for this compound and proteins like SHP1 have not been extensively detailed in the provided snippets, related xanthone (B1684191) dimers have shown interactions with protein tyrosine phosphatases (PTPs). researchgate.netnih.govacs.org PTPs, such as SHP1, SHP2, and PTP1B, are important drug targets in various diseases, including cancer. nih.govacs.org SHP1 is an inhibitory PTP that can regulate immune function and has been implicated in cancer. nih.govnih.govmdpi.com Some xanthone dimers have been identified as competitive inhibitors of SHP1. researchgate.netnih.govacs.org

Furthermore, the Wnt/β-catenin signaling pathway is a critical cascade involved in cell development and disease, and its aberrant activation is linked to various cancers. mdpi.comnih.govcellsignal.com While research specifically on this compound's direct interaction with the Wnt/β-catenin pathway is limited in the provided information, a related compound, Dicerandrol C, has been shown to suppress proliferation and induce apoptosis in cancer cells by inhibiting the Wnt/β-catenin signaling pathway. mdpi.comnih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua Dicerandrol C was found to attenuate Wnt/β-catenin signaling by inhibiting β-catenin transcriptional activity and nuclear translocation, and by regulating the expression of related proteins like β-catenin, GSK3-β, LEF1, c-Myc, and CyclinD1. mdpi.comresearchgate.netnih.govresearchgate.netdntb.gov.ua Given the structural similarities between dicerandrols, this suggests a potential area for investigation regarding this compound.

Differential Cytotoxicity Towards Malignant Versus Non-Malignant Cells

An important aspect of potential therapeutic agents is their ability to selectively target cancer cells while sparing normal, non-malignant cells. This compound has demonstrated cytotoxic activity against various human cancer cell lines. researchgate.netnih.govresearchgate.net Notably, it has been reported to exhibit marked cytotoxic activity against some tumor cells, but a less-marked cytotoxic effect on immortalized human breast epithelial cell lines, suggesting a degree of differential cytotoxicity. nih.gov This differential effect is a promising characteristic for an anti-cancer compound. mdpi.commdpi.com Studies on other compounds have also explored differential cytotoxicity towards malignant versus non-cancerous cells. mdpi.commdpi.comnih.gov

Below is a representative data table illustrating the differential cytotoxicity of this compound:

Cell Line TypeCell LineCytotoxic Effect
MalignantHeLa (Cervical Cancer)Marked cytotoxicity, inhibited viability nih.govresearchgate.net
MalignantHCT-116 (Colon Cancer)Cytotoxic activity researchgate.netnih.gov
MalignantA549 (Lung Cancer)Cytotoxic activity researchgate.netnih.gov
MalignantCalu-3 (Lung Cancer)Cytotoxic activity nih.gov
MalignantMDA-MB-435 (Breast Cancer)Cytotoxic activity nih.govresearchgate.net
MalignantMyeloma cell lines (Dox40, H929, KMS34, L363, MM1S, OCIMY5, OPM2, RPMI8226)Potent cytotoxic activity (IC50 2.2-16.7 µM) researchgate.net
Non-MalignantImmortalized human breast epithelial cell lineLess-marked cytotoxic effect nih.gov

Note: Data compiled from snippets nih.gov, researchgate.net, researchgate.net, and researchgate.net. Specific IC50 values for all cell lines were not consistently available across snippets focused on this compound.

Antimicrobial Activities

This compound exhibits antimicrobial activities, with research detailing its efficacy against both Gram-positive and Gram-negative bacteria, as well as some activity profile against fungal and yeast species. nih.govwikipedia.orgebi.ac.uk

Antibacterial Efficacy Against Gram-Positive Pathogens (e.g., Staphylococcus aureus, Bacillus subtilis, MRSA strains)

Studies have consistently shown this compound to possess antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. nih.govwikipedia.orgebi.ac.ukmycocentral.eucharchem.org Early research using the agar-well diffusion method demonstrated zones of inhibition of 9.5 mm against B. subtilis and 9.5 mm against S. aureus at a concentration of 300 µ g/disc . nih.govwikipedia.orgeasychem.orgnih.gov

While specific MIC values for this compound against MRSA strains were not prominently detailed in the search results, related compounds like Dicerandrol C have shown efficacy against methicillin-resistant S. aureus (MRSA) strains with a reported MIC of 1.04 µM, outperforming tetracycline (B611298) in some instances. ebi.ac.uknih.gov Dicerandrols A-C collectively have demonstrated antimicrobial activity against S. aureus and B. subtilis. mycocentral.eucharchem.org

Efficacy Against Gram-Negative Bacteria (e.g., Xanthomonas oryzae, Pseudomonas aeruginosa, Escherichia coli, Salmonella typhimurium)

The activity of this compound against Gram-negative bacteria appears to be more moderate compared to Gram-positive strains. nih.govnih.gov Studies evaluating several compounds, including this compound, against Xanthomonas oryzae KACC 10331 showed moderate to low antibacterial activities. nih.govwikipedia.orgnih.gov this compound specifically had an MIC of 16 µg/mL against X. oryzae KACC 10331. nih.goveasychem.orgnih.gov

While this compound's direct activity against Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhimurium was not extensively detailed for this compound itself in the provided results, related dicerandrols, such as Dicerandrol C, have shown broader spectrum activity, including against P. aeruginosa and E. coli. ebi.ac.uknih.gov The generally lower sensitivity of Gram-negative bacteria to dicerandrols might be attributed to the presence of the outer membrane containing lipopolysaccharides and porins, which provides an additional protective barrier. nih.govnih.gov

Data on the antibacterial efficacy of this compound against tested bacterial strains are summarized below:

BacteriumGram StainAssay MethodConcentration/MICResultSource
Bacillus subtilisPositiveAgar-well diffusion300 µ g/disc Zone of inhibition: 9.5 mm nih.govwikipedia.orgeasychem.orgnih.gov
Staphylococcus aureusPositiveAgar-well diffusion300 µ g/disc Zone of inhibition: 9.5 mm nih.govwikipedia.orgeasychem.orgnih.gov
Bacillus subtilisPositiveNot specified (Reported previously)Not specifiedActivity reported mycocentral.eunih.gov
Staphylococcus aureusPositiveNot specified (Reported previously)Not specifiedActivity reported mycocentral.eunih.gov
Xanthomonas oryzae KACC 10331NegativeMicrotitre methodMIC: 16 µg/mLAntibacterial activity nih.goveasychem.orgnih.gov

Activity Profile Against Fungal and Yeast Species

Research indicates that Dicerandrols A, B, and C were found to be inactive against the fungus Geotrichum candidum and the yeast Saccharomyces cerevisiae when tested at 300 μ g/disk . mycocentral.eucharchem.org However, Dicerandrol A has shown antimicrobial activity against the yeast Candida albicans. mycocentral.eunih.govbioregistry.iocharchem.org Specific data for this compound's activity against fungal and yeast species, other than the noted inactivity against G. candidum and S. cerevisiae, were not detailed in the provided search results.

Anti-Inflammatory Effects (e.g., Nitric Oxide Production Inhibition in Macrophage Models)

Information specifically detailing the anti-inflammatory effects of this compound, such as the inhibition of nitric oxide production in macrophage models, was not found in the provided search results. The search results primarily focused on the antimicrobial and cytotoxic activities of this compound and related compounds.

Antimalarial Activity of Related Xanthone Dimers

While this compound itself failed to show antimalarial activity, a previously unreported derivative, named Dicerandrol D, displayed nanomolar antimalarial activity against Plasmodium falciparum. wikipedia.org Dicerandrol D was isolated from a strain of Diaporthe sp. and showed a low cytotoxicity with a selectivity index of 13. This indicates that while this compound may not be effective against malaria, closely related xanthone dimers can possess significant antimalarial potential. Phomoxanthone A, another related xanthone dimer, has also been reported to exhibit antimalarial activity. nih.govwikipedia.org

Structure Activity Relationship Sar Studies of Dicerandrol B and Analogues

Influence of Acetylation Status on Biological Potency and Selectivity

The acetylation status of hydroxyl groups within the dicerandrol structure plays a significant role in modulating their biological activities. While specific detailed studies focusing solely on the systematic deacetylation or reacetylation of Dicerandrol B and its direct impact on a wide range of biological targets are not extensively detailed in the provided search results, related studies on other compounds provide context. For instance, studies on hybrids of Cinchona alkaloids and bile acids have shown that per-acetylation can influence antiplasmodial activity, sometimes positively and sometimes negatively, depending on the specific structure and the presence of other oxygenated groups. conicet.gov.ar This suggests that the position and presence of acetate (B1210297) groups on the dicerandrol scaffold are likely critical determinants of their interaction with biological targets.

In the context of dicerandrols, the structural differences between this compound (which contains acetate groups at C-5 and C-5' and an acetyloxymethyl group at C-10a) nih.gov and its analogues, particularly deacetylated forms if they exist naturally or are synthesized, would be key to understanding the precise influence of acetylation. The presence or absence of these acetyl groups can alter the compound's lipophilicity and its ability to form hydrogen bonds, thereby affecting its binding to enzymes or receptors and its passage across cell membranes. Studies on other natural products, such as anthraquinone (B42736) derivatives, have also analyzed the impact of acetylation on antibacterial activity, highlighting that such modifications can reveal key structural features for activity. wilddata.cn

Identification of Critical Hydroxyl Groups as Pharmacophoric Elements (e.g., at C-12, C-12')

Hydroxyl groups are often crucial pharmacophoric elements in natural products, participating in hydrogen bonding and other interactions essential for biological activity. While direct experimental data specifically identifying critical hydroxyl groups at C-12 and C-12' (or equivalent positions in the dimeric structure) of this compound as pharmacophores is not explicitly detailed in the provided snippets, the importance of hydroxyl groups in the activity of related compounds and the general principles of SAR suggest their potential significance.

Studies on other classes of compounds, such as abietane (B96969) diterpenoids, have indicated that the presence or absence of a hydroxyl group at specific positions, like C-12, can significantly influence activity. ukzn.ac.za For example, a hydroxyl group at C-12 was found to be beneficial for activity against a specific Plasmodium falciparum strain, while an acetate group at the same position reduced activity. ukzn.ac.za This underscores the potential importance of free hydroxyl groups for interaction with biological targets.

In the case of dicerandrols, the structure of this compound includes several hydroxyl groups nih.gov. Future SAR studies could involve selective chemical modification (e.g., methylation or acetylation) of these hydroxyl groups to determine their individual contributions to the observed antibacterial and cytotoxic activities. Comparing the activity of these modified analogues to the parent compound would help pinpoint which hydroxyls are critical for binding and efficacy.

Impact of Dimeric Linkage Regiochemistry on Bioactivity Profiles

The difference in the dimeric linkage regiochemistry between Dicerandrol C and PXA/PXB is noted as the only structural difference between them, yet they exhibit varying toxicity profiles, with Dicerandrol C being described as a less toxic isomer of PXA and PXB. wikipedia.org This highlights the profound impact that the linkage position has on the biological profile of these dimeric xanthones.

Comparative studies on secalonic acid A, another dimeric tetrahydroxanthone with different linkage isomers (2,2'-, 2,4'-, and 4,4'-linked), have shown that the linkage variation can correlate with cytotoxicity. researchgate.net The ability of these isomers to interconvert in polar solvents ("shapeshifting") also adds another layer of complexity to understanding their SAR. researchgate.net While the provided snippets don't detail the shapeshifting properties of dicerandrols themselves, the principle that linkage regiochemistry is a critical determinant of biological activity is clearly supported by the comparison with related dimeric xanthones.

Comparative Pharmacological Evaluation of Dicerandrols A, B, and C

Dicerandrols A, B, and C are naturally occurring dimeric tetrahydroxanthones isolated from the same fungal source, Phomopsis longicolla. ebi.ac.ukresearchgate.netresearchgate.net Despite their structural similarities as dimeric xanthones, they exhibit variations in their biological activity profiles.

Studies have reported that Dicerandrols A, B, and C exhibit antibacterial activity against Staphylococcus aureus and Bacillus subtilis. researchgate.netresearchgate.net Dicerandrol A has also shown activity against Candida albicans. researchgate.net Dicerandrol C, in particular, has demonstrated broad-spectrum antibacterial activity against both ATCC and multidrug-resistant strains of several bacteria, including S. aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. researchgate.net Notably, Dicerandrol C was reported to outperform tetracycline (B611298) against S. aureus and methicillin-resistant S. aureus (MRSA) strains in some instances. researchgate.net

In terms of cytotoxicity, Dicerandrols A, B, and C have shown activity against various cancer cell lines. mdpi.comnih.gov Dicerandrols A and B have exhibited cytotoxic activity against MDA-MB-435 (human breast cancer), HCT-116 (human colon cancer), Calu-3 (human lung cancer), and Huh-7 (human hepatocellular carcinoma) cell lines with IC50 values below 10 µM. researchgate.net this compound has been specifically investigated for its ability to induce apoptosis in cervical cancer HeLa cells, suggesting its potential as an anticancer agent targeting ER stress and mitochondrial apoptosis. researchgate.netresearchgate.net Dicerandrol C has also shown cytotoxic activity against MCF-7 cells, in some cases demonstrating higher potency than certain cytochalasins. researchgate.netresearchgate.net

While specific IC50 values for a direct comparison across the same cell lines and assay conditions for all three dicerandrols are not comprehensively provided in the snippets, the available data indicate distinct potencies and possibly different mechanisms of action among the three analogues. The structural variations, including the acetylation pattern and the dimeric linkage regiochemistry, are likely responsible for these observed differences in their pharmacological profiles.

The following table summarizes some of the reported biological activities of Dicerandrols A, B, and C based on the provided information.

CompoundActivity TypeOrganism/Cell LineKey Findings / PotencySource
Dicerandrol AAntibacterialStaphylococcus aureus, Bacillus subtilisActive researchgate.net
AntimicrobialS. aureus, B. subtilis, Candida albicansMIC values: 0.25, 0.125, 2 μg/mL respectively researchgate.net
CytotoxicA549, HCT-116Modest antitumor activities mdpi.com
CytotoxicMDA-MB-435, HCT-116, Calu-3, Huh-7Cytotoxic activity (IC50 < 10 µM) researchgate.net
This compoundAntibacterialStaphylococcus aureus, Bacillus subtilisActivity previously reported researchgate.netpensoft.net
CytotoxicA549, HCT-116Modest antitumor activities mdpi.com
CytotoxicMDA-MB-435, HCT-116, Calu-3, Huh-7Cytotoxic activity (IC50 < 10 µM) researchgate.net
CytotoxicHeLa (cervical cancer)Induces apoptosis via ER stress and mitochondrial damage researchgate.netresearchgate.net
Dicerandrol CAntibacterialStaphylococcus aureus, Bacillus subtilisActive, more sensitive to Gram-positive bacteria researchgate.net
AntibacterialBroad-spectrum (incl. MDR strains of S. aureus, P. aeruginosa, K. pneumoniae, E. coli)MIC values ranging from 1.04 to 33.30 µM, outperformed tetracycline against S. aureus and MRSA researchgate.net
CytotoxicA549, HCT-116Cytotoxic activity (e.g., 7.0 µg/mL for both) nih.govresearchgate.net
CytotoxicMCF-7Reduced cell viability (48.68%), higher potency than some cytochalasins researchgate.netresearchgate.net

Note: This table is a compilation of findings from different studies and may not represent direct head-to-head comparisons under identical conditions.

Analytical Methodologies for Dicerandrol B Quantification and Detection

Development and Validation of Quantitative Analytical Methods (e.g., HPLC-UV, HPLC-MS)

High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Ultraviolet (UV) and Mass Spectrometry (MS), are primary techniques for the quantitative analysis of Dicerandrol B. The development and validation of these methods involve optimizing parameters to ensure selectivity, sensitivity, accuracy, and precision.

HPLC-UV methods are often utilized due to their accessibility and relative simplicity. These methods typically involve separating the compound on a suitable stationary phase using a mobile phase gradient or isocratic elution, followed by detection based on the compound's UV absorbance. ufpr.brscielo.brresearchgate.netlatamjpharm.org While specific validated HPLC-UV parameters solely for this compound quantification in various matrices were not extensively detailed in the search results, general principles of HPLC-UV method validation for pharmaceuticals and natural products apply, including assessing parameters like linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision. scielo.brlatamjpharm.org

HPLC-MS and LC-MS are powerful techniques that offer higher sensitivity and selectivity compared to HPLC-UV, particularly useful for complex samples and trace analysis. wikipedia.orgnih.gov The coupling of liquid chromatography with mass spectrometry allows for the separation of this compound from interfering substances and its identification and quantification based on its mass-to-charge ratio and fragmentation pattern. Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS for analyzing compounds like this compound. dovepress.com

Studies on the isolation and identification of this compound from fungal extracts have frequently employed LC/MS and LC-HRMS alongside Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. researchgate.netdovepress.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netkoreascience.kr While these studies confirm the utility of LC-MS for identifying this compound, detailed method validation parameters specifically for its routine quantification in different matrices were not prominently featured.

Chromatographic and Spectroscopic Approaches for Trace Detection

Chromatographic methods, including various forms of column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) and HPLC, are essential for purifying this compound from crude extracts, which is a prerequisite for detailed analysis and detection, especially at trace levels. dovepress.comnih.gov Activity-guided fractionation, often involving chromatographic steps monitored by biological assays, has been used to isolate this compound and other related compounds. researchgate.netnih.govresearchgate.net

Spectroscopic techniques, particularly NMR spectroscopy (1D and 2D NMR) and Mass Spectrometry (MS), are critical for the identification and structural characterization of this compound, even at potentially low concentrations. researchgate.netdovepress.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netkoreascience.krrsc.org UV/vis spectroscopy is also used, particularly in conjunction with HPLC, for detection based on the compound's chromophores. researchgate.netufpr.brresearchgate.netlatamjpharm.orgresearchgate.net Electronic Circular Dichroism (ECD) calculations have been employed to determine the absolute configurations of dicerandrols, including this compound, which is a spectroscopic approach providing insights into the molecule's stereochemistry. rsc.orghhu.deresearchgate.net

While the search results highlight the use of these techniques for identification and isolation, specific validated methods focused solely on trace detection limits of this compound in complex matrices were not explicitly detailed. However, the inherent sensitivity of techniques like LC-MS makes them suitable for trace analysis. wikipedia.orgnih.gov

Future Research Trajectories and Preclinical Development Prospects

Further Elucidation of Detailed Biosynthetic Pathways and Enzymology

The biosynthesis of xanthones in fungi, unlike in plants, is entirely derived from polyketides. researchgate.net While the general polyketide pathway for fungal xanthones is understood, the specific detailed biosynthetic pathway and the enzymes involved in the formation of dimeric xanthones like Dicerandrol B require further comprehensive elucidation. Studies on related dimeric xanthones, such as cryptosporioptides, have identified biosynthetic gene clusters and specific enzymes, like cytochrome P450 oxygenases, responsible for the dimerization step. researchgate.net Research into the Phomopsis species that produce this compound could involve genomic sequencing to identify the relevant biosynthetic gene clusters. Gene knockout experiments, similar to those conducted for other fungal natural products, could help pinpoint the specific enzymes catalyzing each step of this compound biosynthesis, including the dimerization and any tailoring modifications. researchgate.netrsc.org Understanding the enzymology would not only provide insights into the natural production of this compound but could also pave the way for potential biotechnological approaches to enhance its yield or generate structural variants through engineered biosynthesis. researchgate.netrsc.org

Comprehensive Investigation of Specific Molecular Mechanism of Action and Cellular Signaling Cascades

While this compound has demonstrated cytotoxic activity against various cancer cell lines, including cervical, colon, lung, and breast cancer cells, the precise molecular mechanisms underlying its antitumor effects are still being elucidated. nih.govdovepress.comresearchgate.netresearchgate.net Research has shown that this compound can inhibit cell viability, induce G2/M cell cycle arrest, and trigger apoptosis in cervical cancer cells. nih.govdovepress.comresearchgate.net These effects appear to involve the endoplasmic reticulum stress (ERS) and mitochondrial apoptotic pathways. nih.govdovepress.com Specifically, this compound treatment has been shown to increase the expression levels of GRP78 and ubiquitin, markers associated with ERS-associated apoptosis. nih.govdovepress.com It also influences key proteins in the mitochondrial pathway, increasing the Bax/Bcl-2 ratio and levels of cleaved PARP, while decreasing PARP and Bcl-2. dovepress.com Furthermore, this compound has been observed to increase the production of reactive oxygen species (ROS) in cancer cells, an effect that can be attenuated by antioxidants. dovepress.com

Future research should aim for a more comprehensive understanding of the specific protein targets and signaling cascades modulated by this compound. This could involve:

Identifying the primary molecular targets that initiate the observed ERS and mitochondrial dysfunction.

Mapping the complete signaling pathways downstream of these initial interactions.

Investigating the role of ROS production in the apoptotic process induced by this compound.

Exploring potential interactions with other cellular pathways known to be involved in cancer progression and apoptosis, such as the Wnt/β-catenin signaling pathway, which has been implicated in the activity of related compounds like Dicerandrol C. nih.govdntb.gov.ua

Utilizing advanced techniques such as proteomics and transcriptomics to identify global changes in protein and gene expression profiles upon this compound treatment.

Understanding these detailed mechanisms is crucial for predicting potential off-target effects and for the rational design of more potent and selective analogues.

Rational Design and Synthesis of this compound Analogues with Enhanced Bioactivity

The xanthone (B1684191) dimer structure of this compound provides a scaffold for the rational design and synthesis of analogues with potentially enhanced bioactivity, improved pharmacokinetic properties, or reduced toxicity. Structure-activity relationship (SAR) studies are fundamental to this process. dntb.gov.uadntb.gov.uataylorfrancis.com By synthesizing derivatives with modifications at different positions of the this compound structure, researchers can investigate how specific functional groups and structural features influence its biological activity. For example, studies comparing this compound and Dicerandrol C, which differs by an acetyl group, have shown variations in cytotoxic potency depending on the cell line, highlighting the impact of subtle structural differences. researchgate.net

Future synthetic efforts could focus on:

Developing efficient synthetic routes to access this compound and its core structure to facilitate analogue synthesis. researchgate.netresearchgate.net

Designing analogues with modifications aimed at improving target binding affinity, cellular uptake, or metabolic stability.

Exploring modifications that could potentially reduce toxicity while maintaining or enhancing efficacy against cancer cells.

Utilizing computational approaches, such as quantitative structure-activity relationship (QSAR) modeling, to predict the biological activity of novel analogues before synthesis. taylorfrancis.com

The synthesis of novel xanthone dimers and their analogues has been an active area of research, with various coupling strategies being explored. rsc.orgresearchgate.netresearchgate.net Applying and adapting these methods for this compound could yield a library of analogues for biological evaluation.

Assessment of in vivo Efficacy in Disease Models (excluding clinical human trials)

Preclinical in vivo studies using relevant animal models are a critical step in evaluating the therapeutic potential of this compound. aragen.comlabforward.ioresearchgate.net While in vitro studies have demonstrated promising cytotoxic activity against various cancer cell lines, assessing efficacy in a complex living system is essential. nih.govdovepress.comresearchgate.netresearchgate.net

Future research should include:

Evaluating the efficacy of this compound in xenograft models using cancer cell lines that have shown sensitivity in vitro, such as cervical, colon, lung, or breast cancer models. aragen.com

Investigating its effects on tumor growth, progression, and metastasis in these models.

Assessing its pharmacokinetic profile (in vivo absorption, distribution, metabolism, and excretion) to understand how the compound behaves in the body.

Conducting preliminary tolerability studies in animals to inform potential therapeutic dose ranges for future preclinical efficacy studies.

Exploring the efficacy of promising analogues identified from SAR studies in these in vivo models.

These studies, while not involving human subjects, are crucial for providing in vivo proof-of-concept and determining the potential for this compound or its analogues to be developed as therapeutic agents. aragen.comlabforward.io

Exploration of Synergy with Established Therapeutic Agents in Preclinical Settings

Combination therapy is a common strategy in cancer treatment to enhance efficacy, reduce drug resistance, and lower individual drug dosages, potentially minimizing toxicity. nih.govnih.govbiorxiv.org Exploring the potential for this compound to act synergistically with established chemotherapeutic agents or targeted therapies in preclinical settings is a valuable research direction.

Future studies could involve:

Designing in vitro studies to evaluate the cytotoxic effects of this compound in combination with standard-of-care drugs used for the treatment of cancers sensitive to this compound (e.g., cervical, colon, lung, breast cancer). nih.govbiorxiv.org

Utilizing synergy scoring models (e.g., Bliss, Loewe, HSA, ZIP) to quantify the nature of the drug interaction (synergism, additivity, or antagonism). nih.govbiorxiv.orgd-nb.info

Investigating the molecular mechanisms underlying any observed synergy, such as whether the combination targets multiple pathways or enhances the activity of the individual drugs.

If in vitro synergy is observed, evaluating these promising combinations in relevant in vivo animal models to confirm the synergistic effects in a more complex system.

Identifying synergistic combinations could lead to more effective treatment strategies and potentially allow for lower doses of the combined agents, which might reduce side effects.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound11322566
Dicerandrol C11322567
Phomoxanthone B10139894
Penexanthone A10139893
Griffipavixanthone6442319
Deacetylphomoxanthone B11322568
Dicerandrol A11322565
Phomoxanthone A10139892
Chrysophanol1650
Emodin (B1671224)3220
Blennolide A441868
Cryptosporioptide139221430
Tajixanthone10139896
Shamixanthone10139895
Cycloartenol9204
Cycloartanol101462
Cholesterol5997
Campesterol173183
Sitosterol221608
Brassinazole10198033
Cytarabine46062

Data Table: Cytotoxic Activity of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Source OrganismReference
HeLaHuman Cervical1.84-7.13Phomopsis sp. nih.govdovepress.com
HCT-116Human Colon<10Phomopsis sp. HNY29-2B mdpi.comresearchgate.net
Calu-3Human Lung<10Phomopsis sp. HNY29-2B mdpi.comresearchgate.net
MDA-MB-435Human Breast<10Phomopsis sp. HNY29-2B mdpi.comresearchgate.net
Huh-7Human Hepatocellular<10Phomopsis sp. HNY29-2B mdpi.comresearchgate.net
Dox40Myeloma2.2-16.7Penicillium sp. CR1642D researchgate.net
H929Myeloma2.2-16.7Penicillium sp. CR1642D researchgate.net
KMS34Myeloma2.2-16.7Penicillium sp. CR1642D researchgate.net
L363Myeloma2.2-16.7Penicillium sp. CR1642D researchgate.net
MM1SMyeloma2.2-16.7Penicillium sp. CR1642D researchgate.net
OCIMY5Myeloma2.2-16.7Penicillium sp. CR1642D researchgate.net
OPM2Myeloma2.2-16.7Penicillium sp. CR1642D researchgate.net
RPMI8226Myeloma2.2-16.7Penicillium sp. CR1642D researchgate.net
A549Human LungCytotoxicPhomopsis longicolla dovepress.com
MGC803Human GastricInhibitoryPhomopsis sp. dovepress.com

Q & A

Q. What are the primary biological sources and isolation methods for Dicerandrol B?

this compound is isolated from endophytic fungi such as Phomopsis longicolla and Diaporthe sp. using methanol extraction followed by column chromatography (e.g., silica gel, Sephadex LH-20). Structural confirmation employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . For example, details its isolation via fermentation of Diaporthe sp. on rice medium, yielding seven compounds, including this compound.

Q. Which in vitro assays are standard for evaluating this compound’s cytotoxicity?

The MTT assay is widely used to measure cell viability, while clone formation assays (stained with Giemsa) assess long-term proliferative inhibition. Studies often compare effects across cancer cell lines (e.g., HeLa, MGC803) and non-cancerous controls (e.g., MCF10A) to establish selectivity . highlights dose- and time-dependent cytotoxicity in HeLa cells, with IC₅₀ values calculated from triplicate experiments.

Q. How is apoptosis induction by this compound initially detected?

Annexin V-FITC/PI dual staining coupled with flow cytometry quantifies early/late apoptotic cells. Western blotting for cleaved PARP and Bax/Bcl-2 ratio further confirms apoptotic pathways . For instance, shows a dose-dependent increase in Bax and reduction in Bcl-2, shifting the balance toward apoptosis.

Advanced Research Questions

Q. What methodologies elucidate this compound’s structural configuration and chirality?

Time-dependent density functional theory (TDDFT) electronic circular dichroism (ECD) calculations compare experimental and simulated spectra to determine absolute configuration. resolved this compound’s ortho-dihydroxy groups, enabling free rotation between P/M helical forms at room temperature. This approach distinguishes it from stereochemically rigid analogs like Dicerandrol C .

Q. How can researchers reconcile variability in this compound’s cytotoxicity across cell lines?

Systematic dose-response curves (e.g., 0–5 µg/mL for 24–96 hours) and normalization to housekeeping genes/proteins account for cell-type-specific sensitivities. demonstrates HeLa’s higher susceptibility than MGC803, attributed to differential ER stress (ERS) activation. Including multiple replicates and statistical tests (e.g., ANOVA with p < 0.05) ensures robustness .

Q. What experimental designs validate the role of ER stress in this compound’s mechanism?

Co-treatment with ERS inhibitors (e.g., 4-phenylbutyric acid) or ROS scavengers (e.g., N-acetyl-L-cysteine) reverses apoptotic markers. shows this compound upregulates GRP78 and ubiquitin, key ERS indicators. Additionally, siRNA knockdown of ERS mediators (e.g., CHOP) can isolate pathway contributions .

Q. How do researchers address contradictory findings in ROS-mediated apoptosis mechanisms?

Contradictions may arise from cell-line-specific ROS thresholds or assay conditions. Parallel measurement of ROS (via DCFH-DA fluorescence) and mitochondrial membrane potential (via JC-1 staining) clarifies causality. For example, observes ROS surge in HeLa cells, but antioxidant pre-treatment only partially rescues viability, suggesting additional pathways .

Q. What strategies optimize the isolation yield of this compound from fungal extracts?

Fractionation guided by bioactivity (e.g., antimicrobial or cytotoxicity screens) prioritizes high-potential fractions. used Bacillus subtilis inhibition to identify Dicerandrol A, while HPLC-DAD-MS tracks this compound’s retention time and molecular ion peaks . Adjusting fermentation conditions (e.g., pH, temperature) may enhance production.

Methodological Considerations

Q. How should researchers design controls for this compound’s selectivity toward cancer cells?

Include non-cancerous cell lines (e.g., MCF10A) and vehicle controls (e.g., DMSO). confirms this compound’s minimal impact on MCF10A, supporting its therapeutic window. Dose-matched positive controls (e.g., cisplatin) benchmark efficacy .

Q. What statistical approaches are critical for analyzing apoptosis-related protein expression?

Densitometric analysis of Western blot bands (e.g., ImageJ) normalized to β-actin, followed by t-tests or one-way ANOVA, quantifies fold changes. reports Bax/Bcl-2 ratios as mean ± SD from three independent experiments, with p-values indicating significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.